STF-62247 - 315702-99-9

STF-62247

Catalog Number: EVT-285059
CAS Number: 315702-99-9
Molecular Formula: C15H13N3S
Molecular Weight: 267.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

STF-62247 is a small molecule identified through high-throughput screening for its selective cytotoxic effects on cells lacking the von Hippel-Lindau (VHL) tumor suppressor gene. [ [], [] ] This selectivity makes it a potential candidate for targeted therapy against VHL-deficient renal cell carcinomas (RCCs), the most common type of kidney cancer. [ [], [] ] STF-62247's role in scientific research primarily revolves around its ability to induce autophagy and disrupt lysosomal function, making it a valuable tool for studying these cellular processes and their implications in cancer development and treatment. [ [], [], [], [], [], [] ]

Future Directions
  • Exploring Combination Therapies: Investigating the efficacy of STF-62247 in combination with other anticancer agents, such as Bcl-XL antagonists [ [] ], could lead to synergistic effects and overcome drug resistance.

Apilimod

Compound Description: Apilimod is a potent and selective inhibitor of PIKfyve kinase. [] It inhibits the autophagic flux, leading to the enlargement of endolysosomes, and ultimately cell death. [, ]

Relevance: Like STF-62247, apilimod targets PIKfyve, making it a relevant compound in the study of ccRCC with VHL loss. [] Both compounds have been shown to sensitize VHL-deficient ccRCC cells to death. []

YM201636

Compound Description: YM201636 is a potent and selective inhibitor of PIKfyve. []

Relevance: As a PIKfyve inhibitor, YM201636 shares a similar mechanism of action with STF-62247, making it relevant in the study of ccRCC with VHL loss. [] It has been identified as a potential therapeutic agent in this context. []

Vacuolin-1

Compound Description: Vacuolin-1 is a small molecule that inhibits autophagy by disrupting the dynamics of endosomes and lysosomes. []

Relevance: Vacuolin-1 shares a similar cellular target with STF-62247, which also affects lysosome dynamics. [, ] Both compounds have been shown to sensitize VHL-deficient ccRCC cells. []

APY0201

Compound Description: APY0201 is a PIKfyve inhibitor. []

Relevance: Similar to STF-62247, APY0201 targets PIKfyve and shows promise as a potential therapeutic agent for kidney cancer cells with VHL loss. []

Phosphatidylinositol 3,5-biphosphate (PI(3,5)P2)

Compound Description: PI(3,5)P2 is a phospholipid synthesized by PIKfyve and plays a crucial role in intracellular trafficking and lysosomal function. []

Relevance: Exogenous addition of PI(3,5)P2 can prevent the intracytoplasmic vacuoles and endolysosome enlargement caused by STF-62247, suggesting a direct link between STF-62247's activity and PI(3,5)P2 depletion. [] This highlights the importance of PIKfyve and its product, PI(3,5)P2, in STF-62247's mechanism of action.

3-Methyladenine (3-MA)

Compound Description: 3-MA is a widely used autophagy inhibitor that blocks autophagosome formation. [, , ]

Relevance: Studies have shown that co-treatment of VHL-deficient cells with STF-62247 and 3-MA reduces LC3 lipidation and increases cell viability. [] This suggests that STF-62247-induced cell death relies, at least partially, on autophagy induction. 3-MA also inhibits LC3 processing and maintains the percentage of viable cells, while STF-62247 increases the LC3-II/LC3-I ratio and decreases the viability of equine sperm. []

Rapamycin

Compound Description: Rapamycin is a well-known autophagy inducer that inhibits mTORC1. []

Relevance: Although both STF-62247 and rapamycin inhibit mTORC1, they achieve this through different mechanisms. [] Rapamycin acts as an allosteric inhibitor, while STF-62247's mechanism remains to be fully elucidated. [] This difference in mechanism highlights STF-62247’s unique properties in targeting VHL-null cells.

Everolimus

Compound Description: Everolimus is an mTORC1 inhibitor. []

Relevance: Similar to Rapamycin, Everolimus inhibits mTORC1 through a different mechanism than STF-62247. [] This difference emphasizes the unique aspects of STF-62247's activity in the context of VHL-loss. []

Chloroquine

Compound Description: Chloroquine is an autophagy inhibitor that blocks the fusion of autophagosomes with lysosomes. [, ]

Relevance: Chloroquine shows a protective effect against STF-62247-induced cell death in equine sperm. [] This supports the understanding that STF-62247 induces autophagic cell death, as blocking later stages of autophagy with chloroquine can mitigate the cytotoxic effects. []

STF-31536

Compound Description: STF-31536 is a small molecule that selectively kills VHL-deficient renal cancer cells in a HIF-dependent manner. []

Relevance: Unlike STF-62247, STF-31536's cytotoxicity is HIF-dependent, and it inhibits glucose transport. [, ] This contrast highlights the diverse mechanisms by which VHL-deficient cells can be targeted and underscores the importance of exploring different approaches.

AICA Ribonucleotide

Compound Description: AICA ribonucleotide is an AMP-activated protein kinase (AMPK) activator. []

Relevance: AICA ribonucleotide shows a significant negative correlation with ZNF695 expression in CESC. [] Conversely, STF-62247 shows a positive correlation with ZNF695 expression. [] This contrast suggests that combining these compounds may have antagonistic effects.

Overview

STF-62247 is a small molecule identified for its potential therapeutic applications, particularly in the context of renal cell carcinoma, specifically in cells deficient in the von Hippel-Lindau gene. This compound is notable for its role in modulating cellular metabolism and autophagy processes, making it a subject of interest in cancer research and metabolic studies.

Source and Classification

STF-62247 is classified as a thiazolamide compound. It has been studied primarily for its effects on cellular metabolism, particularly in cancer cells lacking functional von Hippel-Lindau protein. The compound has shown promise in inducing selective cytotoxicity in these cells by targeting metabolic pathways associated with autophagy and lysosomal function .

Synthesis Analysis

Methods and Technical Details

The synthesis of STF-62247 involves multi-step organic reactions typical of thiazolamide compounds. While specific synthetic routes are not extensively detailed in the available literature, it typically includes:

  1. Formation of the Thiazole Ring: This involves cyclization reactions between appropriate precursors containing sulfur and nitrogen functionalities.
  2. Functionalization: Subsequent steps may include the introduction of various substituents that enhance the biological activity of the compound.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.

The compound's purity is often confirmed through high-performance liquid chromatography, ensuring that it meets the standards required for pharmacological studies .

Molecular Structure Analysis

Structure and Data

The molecular structure of STF-62247 can be characterized by its thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The specific arrangement of functional groups on this core structure contributes to its biological activity.

Key structural data include:

  • Molecular Formula: C₁₃H₁₃N₄O₂S
  • Molecular Weight: 293.34 g/mol

Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to elucidate the structure and confirm its integrity during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

STF-62247 engages in multiple chemical interactions within biological systems:

  1. Autophagy Modulation: The compound accumulates in lysosomes and disrupts late-stage autophagic processes, leading to cell death in VHL-deficient renal cell carcinoma models .
  2. Metabolic Pathway Influence: It affects glutamine metabolism, reducing levels of key metabolites such as glutamate while promoting lipogenesis under certain conditions .

These reactions are critical as they highlight STF-62247's role in altering metabolic pathways that are often hijacked by cancer cells.

Mechanism of Action

Process and Data

The mechanism through which STF-62247 exerts its effects involves several key processes:

  1. Inhibition of Autophagy: By disrupting lysosomal function, STF-62247 blocks autophagic flux, leading to accumulation of damaged cellular components and eventual apoptosis.
  2. Metabolic Reprogramming: The compound induces changes in cellular metabolism, particularly affecting glutamine utilization, which is crucial for cancer cell survival and proliferation .

Research indicates that STF-62247 may increase the expression of certain transporters (e.g., SLC1A5) to counteract diminished glutamine levels but ultimately leads to cell death despite these compensatory mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

STF-62247 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are essential for its bioavailability; studies indicate it can be effectively dissolved in various organic solvents.
  • Stability: Stability under physiological conditions is critical for its therapeutic application; preliminary data suggest reasonable stability but require further investigation under different pH conditions.

These properties influence how STF-62247 can be formulated for therapeutic use.

Applications

Scientific Uses

STF-62247 has several significant applications in scientific research:

  1. Cancer Therapy: Its primary application lies in targeting renal cell carcinoma, especially VHL-deficient tumors, providing a potential avenue for novel treatment strategies.
  2. Metabolic Studies: The compound serves as a tool to study metabolic pathways involving glutamine and autophagy, contributing to a better understanding of cancer metabolism.
  3. Lipid Metabolism Research: Recent studies have indicated its role in milk fat synthesis regulation, highlighting potential applications beyond oncology into agricultural sciences .
Molecular Mechanisms of STF-62247 in VHL-Deficient Renal Cell Carcinoma

Autophagy-Inducing Pathways in Targeted Cancer Therapy

STF-62247 represents a paradigm shift in targeted cancer therapy through its exploitation of synthetic lethality. This small molecule selectively induces cytotoxicity in renal cell carcinoma (RCC) cells lacking functional von Hippel-Lindau (VHL) tumor suppressor protein, while sparing VHL-proficient cells. The compound achieves this selectivity by hijacking autophagy—a lysosomal degradation pathway typically associated with cell survival—and converting it into a lethal process specifically in VHL-deficient contexts [1] [8]. Screening approaches identified STF-62247 from chemical libraries based on its ability to kill VHL-/- RCC cells (IC₅₀ = 0.625 μM) with 25-fold greater potency than in isogenic VHL+ counterparts (IC₅₀ = 16 μM) [1] [10].

Mechanistically, STF-62247 triggers autophagosome formation through classical autophagy machinery. Treatment induces processing of microtubule-associated protein 1 light chain 3 (LC3-I to LC3-II), a hallmark of autophagosome membrane expansion, and generates characteristic double-membrane vesicles observable via electron microscopy [1] [8]. Genetic validation confirms this pathway's necessity: siRNA-mediated knockdown of core autophagy genes (ATG5, ATG7, or ATG9) significantly rescues viability in STF-62247-treated VHL-deficient cells. ATG7 encodes an E1-like enzyme essential for LC3 lipidation, while ATG9 regulates vesicle trafficking to forming autophagosomes. Critically, silencing these genes does not confer protection in all cell types, highlighting the VHL-specific dependency [1] [8]. Notably, Beclin 1 (BECN1) knockdown fails to alter sensitivity, indicating pathway selectivity upstream of phosphatidylinositol 3-kinase complex activation [8].

Table 1: Key Autophagy Genes Modulating STF-62247 Response in VHL-Deficient RCC

GeneFunction in AutophagyEffect of Knockdown on STF-62247 Cytotoxicity
ATG5Forms complex with ATG12; enables LC3 lipidationRescues cell viability
ATG7E1-like enzyme for ATG12 and LC3 conjugationRescues cell viability
ATG9Vesicle membrane transporterRescues cell viability
BECN1Component of PI3K complex; nucleation initiationNo significant effect

STF-62247-Mediated Disruption of Autophagic Flux and Lysosomal Function

While inducing autophagosome formation, STF-62247 simultaneously blocks autophagic flux at lysosomal degradation stages in VHL-deficient cells. This disruption manifests as massive perinuclear vacuole accumulation and impaired lysosomal acidification—phenotypes markedly amplified in VHL-/- compared to VHL+ RCC cells [3] [8]. STF-62247 localizes specifically within lysosomes and induces uncontrolled swelling of these compartments through pH-dependent mechanisms. Neutralization of lysosomal pH using vacuolar H⁺-ATPase inhibitors (e.g., bafilomycin A1) rescues both lysosomal swelling and cytotoxicity, confirming acidification is essential for cell death [3].

The compound additionally disrupts lysosomal enzyme trafficking and function. Immunoblotting and activity assays reveal defective cathepsin D maturation and reduced hydrolase activity in treated VHL-null cells [3]. This impairment creates a catastrophic bottleneck: autophagosomes continuously form and fuse with dysfunctional lysosomes, generating non-degradative autolysosomes that accumulate cytoplasmic waste. Consequently, cells exhibit elevated levels of the autophagy substrate p62/SQSTM1 and cytoplasmic inclusion bodies—markers of failed clearance [2] [3]. Genomic analyses of ccRCC patient biopsies reveal frequent alterations in lysosomal (LAMP1/2, CTSD) and autophagy (ATG5, BECN1) genes, suggesting inherent lysosomal vulnerabilities in VHL-deficient tumors that STF-62247 exploits [2].

Role of Golgi-Endoplasmic Reticulum Trafficking in Compound Sensitivity

Genome-wide screening in Saccharomyces cerevisiae deletion pools revealed that loss of Golgi-ER trafficking components dramatically sensitizes yeast to STF-62247. This unbiased approach identified several human orthologs—including charged multivesicular body protein 6 (CHMP6), oxysterol-binding protein 3 (OSBP3), and asparagine-linked glycosylation 5 (ALG5)—as critical determinants of cellular resistance [1] [7]. In mammalian RCC, siRNA knockdown of these genes phenocopies VHL deficiency, increasing STF-62247-induced vacuolization and death even in VHL+ cells. This demonstrates that STF-62247 directly targets Golgi-endosomal trafficking networks, and that VHL-deficient cells inherently mimic this "loss-of-trafficking" state [7] [8].

VHL protein (pVHL) physiologically regulates components of this pathway. Proteomic studies show pVHL interacts with proteins involved in vesicular transport between the ER, trans-Golgi network (TGN), and lysosomes. Loss of VHL disrupts homeostatic membrane trafficking, creating dependency on compensatory pathways. STF-62247 further stresses this compromised system by inhibiting TGN function, evidenced by disrupted cargo transport (e.g., impaired cathepsin D delivery to lysosomes) and Golgi fragmentation [3] [8]. The convergence of VHL loss and STF-62247 action on Golgi-lysosomal trafficking creates synthetic lethality exclusive to tumor cells.

Table 2: Golgi-ER Trafficking Proteins Influencing STF-62247 Sensitivity

ProteinFunctionEffect in VHL-Deficient Context
CHMP6ESCRT-III complex; vesicle buddingDepletion increases STF-62247 sensitivity
OSBP3Lipid transporter/effectorDepletion increases vacuolization
ALG5Dolichol-P-glucose synthesis; protein glycosylationDepletion mimics VHL loss phenotype
SLC1A5 (ASCT2)Neutral amino acid transporter (glutamine)Upregulated in STF-62247-treated cells; supports lipogenesis [6]

HIF-Independent Pathways in STF-62247 Cytotoxicity

The canonical VHL-HIF axis is pharmacologically targeted in RCC via antiangiogenics (e.g., sunitinib). However, STF-62247 cytotoxicity operates independently of HIF-α stabilization. Key evidence includes:

  • Genetic rescue experiments: Re-expression of HIF-α isoforms (HIF-1α or HIF-2α) in VHL-deficient cells fails to restore resistance to STF-62247 [1].
  • Metabolomic reprogramming: ¹H-NMR and mass spectrometry analyses reveal STF-62247 induces dramatic depletion of intracellular glutamine (>50%) and glutamate in VHL-/- cells, alongside accumulation of glucose, pyruvate, and glycerol-3-phosphate. This metabolic shift occurs irrespective of HIF status [6].
  • Lipogenic adaptation: VHL-deficient cells respond to glutamine depletion by upregulating glutamine transporter SLC1A5 and rerouting residual glutamine toward de novo lipogenesis via oxidative TCA cycling—contrasting with the reductive carboxylation typically dominant in VHL-/- RCC. Consequently, cells accumulate lipid droplets coated with perilipin 2 (PLIN2) and require stearoyl-CoA desaturase (SCD1) for lipid desaturation. Inhibiting SCD1 synergistically enhances STF-62247 lethality [6].

The carnitine palmitoyltransferase 1A (CPT1A)—repressed by HIF in VHL-deficient cells—paradoxically increases during STF-62247 treatment. CPT1A overexpression promotes fatty acid β-oxidation and is associated with tumor suppression, suggesting STF-62247 counteracts HIF-mediated metabolic adaptations [6]. This HIF-independent cytotoxicity expands the therapeutic landscape for VHL-deficient RCC beyond angiogenesis-focused strategies.

Table 3: Metabolic Shifts Induced by STF-62247 in VHL-Deficient RCC

Metabolic ParameterChange in VHL-Deficient CellsFunctional Consequence
Intracellular glutamine↓ >50%Deprivation stress; SLC1A5 transporter upregulation
Glutamate↓ 40%Reduced glutathione synthesis
Glycerol-3-phosphate↑ 3.5-foldEnhanced glycerolipid backbone availability
Lipid droplets↑ AbundancePLIN2/SCD1-dependent accumulation
Glutamine utilizationShift from reductive carboxylation → oxidative TCASupports lipogenesis via citrate production

Concluding RemarksSTF-62247 exemplifies precision oncology through synthetic lethality, selectively targeting the loss of a tumor suppressor (VHL) by exploiting inherent vulnerabilities in autophagy-lysosomal systems and Golgi-ER trafficking. Its mechanisms diverge from conventional HIF-focused RCC therapies, operating through: 1) Dysregulated autophagy induction, where autophagosome formation becomes lethal due to concurrent lysosomal incapacitation; 2) Golgi trafficking disruption, synergizing with pre-existing deficits from VHL loss; and 3) HIF-independent metabolic catastrophe, driven by glutamine starvation and aberrant lipogenesis. These insights illuminate novel therapeutic targets (e.g., SCD1, CPT1A) for VHL-deficient cancers and provide a blueprint for targeting tumor suppressor losses beyond RCC.

Properties

CAS Number

315702-99-9

Product Name

STF-62247

IUPAC Name

N-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18)

InChI Key

KATNUHQNJGNLPW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3

Solubility

Soluble in DMSO

Synonyms

STF 62247
STF-62247
STF62247

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.